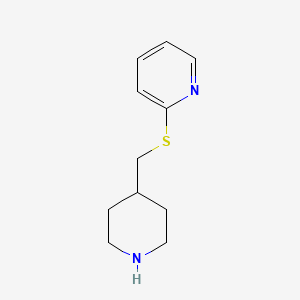

2-((Piperidin-4-ylmethyl)thio)pyridine

Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Moieties in Chemical Research

Pyridine and piperidine rings are fundamental building blocks in the design and synthesis of a vast array of chemical compounds, particularly in the field of medicinal chemistry. researchgate.netarizona.edu Their prevalence in pharmaceuticals stems from their ability to impart favorable properties, such as aqueous solubility, and to engage in specific interactions with biological targets. sarchemlabs.com

The pyridine moiety, an aromatic six-membered heterocycle containing one nitrogen atom, is a versatile pharmacophore. nih.gov The nitrogen atom can act as a hydrogen bond acceptor and a base, which can be crucial for receptor binding and influencing the pharmacokinetic profile of a drug molecule. nih.gov The pyridine ring is found in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. researchgate.netfrontiersin.org Its electronic properties and the potential for substitution at various positions allow for the fine-tuning of a molecule's biological activity. nih.gov

The piperidine moiety, a saturated six-membered heterocycle with one nitrogen atom, is one of the most frequently encountered heterocyclic scaffolds in approved pharmaceuticals. researchgate.netnih.gov Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for stereospecific interactions with biological macromolecules. wikipedia.org The basic nitrogen atom in the piperidine ring is often protonated at physiological pH, enhancing water solubility and enabling the formation of salt forms of drug candidates. researchgate.net Piperidine derivatives have demonstrated a broad spectrum of biological activities, including analgesic, antipsychotic, and antihistaminic effects. arizona.edu

The integration of both pyridine and piperidine moieties into a single molecule, as seen in 2-((Piperidin-4-ylmethyl)thio)pyridine, offers the potential to combine the advantageous properties of both scaffolds. This can lead to novel compounds with unique biological activities and improved drug-like characteristics. researchgate.netscielo.org.mxscielo.org.mx

Overview of the Chemical Compound's Structural Framework within Thioether-Containing Heterocycles

The structural framework of this compound is characterized by the connection of a pyridine ring and a piperidine ring through a methylene (B1212753) thioether linkage. This thioether bridge (—S—CH₂—) provides a degree of conformational flexibility, allowing the two heterocyclic rings to adopt various spatial arrangements relative to each other.

Thioether-containing heterocycles are a significant class of compounds in organic and medicinal chemistry. nih.gov The sulfur atom in a thioether linkage is a soft, polarizable atom that can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces. researchgate.net It can also be oxidized to the corresponding sulfoxide (B87167) or sulfone, providing a route to further structural and functional diversification. acsgcipr.org The incorporation of a thioether linkage into a heterocyclic scaffold can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net

Below is a table summarizing the key structural features of this compound:

| Structural Component | Description | Significance |

| Pyridine Ring | Aromatic six-membered heterocycle with one nitrogen atom. | Contributes to aromaticity, acts as a hydrogen bond acceptor, and is a common pharmacophore. sarchemlabs.comnih.gov |

| Piperidine Ring | Saturated six-membered heterocycle with one nitrogen atom. | Provides a three-dimensional scaffold and a basic center, enhancing solubility. researchgate.netnih.gov |

| Thioether Linkage | A flexible bridge connecting the two heterocyclic rings. | Influences conformational flexibility, lipophilicity, and metabolic stability. nih.govacsgcipr.org |

| Methylene Spacer | A —CH₂— group between the piperidine ring and the sulfur atom. | Provides additional flexibility and separates the two ring systems. |

Historical Context of Thioether-Containing Pyridines and Piperidines in Academic Discovery

The development of thioether-containing pyridines and piperidines is built upon a rich history of research into these individual heterocyclic systems and the methods for their functionalization.

The history of pyridine chemistry dates back to the mid-19th century, with its initial isolation from coal tar. wikipedia.orgnih.gov The development of synthetic methods, such as the Hantzsch pyridine synthesis in 1881, was a significant milestone that enabled the preparation of a wide variety of pyridine derivatives. wikipedia.orgslideshare.net

Piperidine was first reported in 1850, having been obtained from the reaction of piperine (B192125) (a constituent of black pepper) with nitric acid. wikipedia.org The industrial production of piperidine is now primarily achieved through the hydrogenation of pyridine. wikipedia.org

The synthesis of thioethers has a long history in organic chemistry, with early methods often relying on the reaction of thiols with alkyl halides. acsgcipr.org The development of more advanced catalytic methods in recent decades has greatly expanded the scope and efficiency of thioether synthesis. acsgcipr.org

The combination of these three components—pyridine, piperidine, and a thioether linkage—is a more recent area of exploration, driven by the continued search for novel chemical entities with unique properties and potential applications in areas such as materials science and medicinal chemistry. The synthesis of compounds like this compound would typically involve multi-step synthetic sequences, drawing upon established methods for the construction and functionalization of pyridine and piperidine rings, as well as techniques for the formation of thioether bonds. acsgcipr.org Research in this area continues to be an active field, with a focus on developing efficient and stereoselective synthetic routes to access new and complex thioether-containing heterocyclic scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

2-(piperidin-4-ylmethylsulfanyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNGUHYSUSQDJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Piperidin 4 Ylmethyl Thio Pyridine and Analogues

Strategic Approaches to the Core Pyridine (B92270) Ring System

The pyridine ring, a ubiquitous scaffold in pharmaceuticals, can be synthesized through various methods, broadly categorized into cyclization reactions to build the ring from acyclic precursors and the functionalization of a pre-existing pyridine scaffold. researchgate.net

Cyclization Reactions in Pyridine Synthesis

The de novo synthesis of the pyridine ring offers a powerful way to introduce a wide array of substituents with high regioselectivity. Classical methods such as the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt, remain a cornerstone of pyridine synthesis. researchgate.net Modern variations and other cyclization strategies have expanded the synthetic chemist's toolbox.

Recent advancements include metal-free, one-pot syntheses. For instance, 3,4-diaryl-pyridine derivatives can be obtained through a formal [2+2+1+1] cyclo-condensation of aromatic terminal alkynes with benzamides. researchgate.net Another notable method is the visible-light-mediated biomimetic aza-6π electrocyclization, which allows for the synthesis of 3,4-disubstituted pyridines under mild, metal- and oxidant-free conditions. researchgate.net These methods highlight the trend towards more efficient and environmentally benign synthetic routes.

| Cyclization Method | Reactants | Key Features | Reference |

| Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia | Classical, versatile | researchgate.net |

| [2+2+1+1] Cyclo-condensation | Aromatic alkynes, Benzamide | Metal-free, one-pot | researchgate.net |

| Aza-6π Electrocyclization | Cinnamaldehyde, Propargyl amines | Visible light, metal-free | researchgate.net |

Functionalization of Pre-existing Pyridine Scaffolds

Alternatively, a pre-formed pyridine ring can be functionalized to introduce the necessary thioether linkage. This approach is particularly useful for late-stage modifications of complex molecules. A key precursor for the synthesis of 2-((piperidin-4-ylmethyl)thio)pyridine is pyridine-2-thiol (B7724439), which exists in tautomeric equilibrium with pyridine-2(1H)-thione. jrimt.jp

The sulfur atom of pyridine-2-thiol is a potent nucleophile and can react with suitable electrophiles to form 2-pyridyl thioethers. researchgate.net The synthesis of the target molecule can be envisioned through the reaction of pyridine-2-thiol with a piperidin-4-ylmethyl derivative bearing a leaving group, such as a halide or a tosylate.

Furthermore, direct C-H functionalization of the pyridine ring has emerged as a powerful tool. nih.gov While less direct for the synthesis of the target thioether, it offers avenues for creating a diverse range of analogues. For instance, ortho-functionalization of pyridine-2-sulfonamides followed by conversion to thioethers has been reported. researchgate.net

Synthesis of the Piperidine (B6355638) Moiety

The piperidine ring is another critical component and a prevalent feature in many natural products and pharmaceuticals. nih.gov Its synthesis can be achieved through several pathways, including intramolecular cyclization, hydrogenation of pyridine precursors, and derivatization of piperidin-4-one.

Intramolecular Cyclization Pathways for Piperidines

Intramolecular cyclization reactions provide a direct route to the piperidine ring by forming a new C-N or C-C bond in a linear precursor. researchgate.net A classic example is the Hofmann–Löffler reaction, where an N-halogenated amine undergoes thermal or photochemical decomposition to generate a nitrogen radical that abstracts an intramolecular hydrogen atom, leading to the formation of a cyclic amine like piperidine. rsc.org

More contemporary methods often employ radical-mediated cyclizations. For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can furnish piperidines. researchgate.net These reactions often proceed with high stereoselectivity, which is crucial for the synthesis of biologically active molecules. researchgate.net

Hydrogenation of Pyridine Precursors to Piperidines

The hydrogenation of pyridines is arguably the most common and direct method for synthesizing the piperidine core. scielo.org.mxresearchgate.net This transformation can be achieved using a variety of catalytic systems under different conditions.

Catalytic Systems for Pyridine Hydrogenation

| Catalyst Type | Examples | Conditions | Advantages | Reference |

| Heterogeneous Metal Catalysts | Rh/C, Raney-Ni | High temperature and pressure | Scalability | nih.govscielo.org.mx |

| Homogeneous Metal Catalysts | Iridium(III) complexes | Milder conditions | High selectivity | nih.gov |

| Organocatalysts | Borenium catalysts | Metal-free | Avoids metal contamination | researchgate.net |

| Electrocatalysis | Rh on carbon support | Ambient temperature and pressure | Sustainable, energy-efficient | researchgate.netnih.gov |

While traditional methods often require harsh conditions, recent developments have focused on milder and more selective approaches. scielo.org.mx Iridium(III)-catalyzed ionic hydrogenation, for example, allows for the reduction of pyridines to piperidines while tolerating a wide range of sensitive functional groups. nih.gov Electrocatalytic hydrogenation using anion-exchange membrane electrolyzers presents a sustainable alternative to thermochemical methods, operating at ambient temperature and pressure. researchgate.netnih.gov

Derivatization of Piperidin-4-one

Piperidin-4-one is a versatile and commercially available starting material for the synthesis of 4-substituted piperidines. The carbonyl group at the 4-position allows for a wide range of chemical transformations. For the synthesis of this compound, a key intermediate is piperidin-4-ylmethanol. This can be readily synthesized by the reduction of piperidin-4-one or its derivatives.

The Mannich condensation is a powerful method for synthesizing substituted piperidin-4-ones. This reaction involves the condensation of an aldehyde, a primary or secondary amine (or ammonia), and a ketone. This allows for the introduction of various substituents on the piperidine ring.

From piperidin-4-one, the required piperidin-4-ylmethyl moiety can be constructed. For example, reduction of the ketone to an alcohol, followed by conversion of the hydroxyl group to a good leaving group (e.g., tosylate or halide), provides an electrophile that can be coupled with pyridine-2-thiol to form the final thioether linkage.

Formation of the Thioether Linkage

The creation of the carbon-sulfur bond is a pivotal step in the synthesis of this compound. This transformation is typically achieved through nucleophilic pathways where a sulfur-based nucleophile attacks a carbon-based electrophile. acsgcipr.org The choice of reagents and reaction conditions is determined by the specific disconnection approach chosen for the synthesis.

Nucleophilic substitution is a cornerstone of thioether synthesis. acsgcipr.org In the context of this compound, this can be realized via two primary routes. One common strategy is the Nucleophilic Aromatic Substitution (SNAr) on an activated pyridine ring. chemrxiv.org

In this approach, a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-fluoropyridine, serves as the electrophile. The electron-withdrawing effect of the ring nitrogen atom activates the C-2 position towards nucleophilic attack. researchgate.net The sulfur nucleophile, piperidine-4-ylmethanethiol, can be generated in situ from a suitable precursor. These reactions often require elevated temperatures and a base to facilitate the reaction, although milder conditions can sometimes be achieved with highly activated substrates. chemrxiv.org

A second, complementary approach involves a standard bimolecular nucleophilic substitution (SN2) reaction. Here, pyridine-2-thiol (or its corresponding thiolate anion) acts as the nucleophile, attacking an electrophilic piperidin-4-ylmethyl group. The electrophile would typically be a piperidin-4-ylmethyl halide (e.g., chloride, bromide) or a sulfonate ester (e.g., mesylate, tosylate). The piperidine nitrogen is usually protected with a group like tert-butoxycarbonyl (Boc) to prevent side reactions and improve solubility.

Table 1: Representative Conditions for Nucleophilic Substitution

| Nucleophile | Electrophile | Solvent | Base | Temperature |

| Piperidine-4-ylmethanethiol | 2-Chloropyridine | DMF | K₂CO₃ | 80-120 °C |

| Pyridine-2-thiol | N-Boc-4-(bromomethyl)piperidine | Acetonitrile | NaH | Room Temp. |

| Pyridine-2-thiol | N-Boc-4-(mesyloxymethyl)piperidine | THF | Cs₂CO₃ | Room Temp. - 50 °C |

S-alkylation is a specific and widely used form of nucleophilic substitution for forming thioether bonds. This strategy is particularly relevant for the synthesis of this compound. The most direct S-alkylation route involves the reaction of the sodium or potassium salt of pyridine-2-thiol with a suitably functionalized piperidine derivative, such as N-Boc-4-(chloromethyl)piperidine. nih.gov

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The use of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is essential to deprotonate the thiol, generating the more potent thiolate nucleophile. researchgate.net A key consideration in this method is the potential for competitive N-alkylation of the pyridine ring; however, S-alkylation is generally favored for thiols. chemrxiv.org

An alternative involves the reaction of 2-mercaptopyrimidine (B73435) derivatives with α,β-unsaturated ketones in what is known as a Michael addition, followed by cyclization, though this is more applicable to the synthesis of condensed pyrimidine (B1678525) systems rather than the direct linkage of pyridine and piperidine rings. nih.gov

Advanced Synthetic Strategies for Complex this compound Derivatives

To generate libraries of structurally diverse analogues for applications such as drug discovery, more sophisticated synthetic methods are required. These advanced strategies allow for the efficient construction of complex molecular architectures with control over stereochemistry.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a powerful tool for building molecular complexity efficiently. researchgate.netresearchgate.net While a direct MCR for this compound is not commonly reported, MCRs can be employed to construct the substituted piperidine or pyridine core scaffolds, which can then be elaborated to the final product.

For instance, a four-component reaction involving an intermolecular Diels-Alder reaction can be used to synthesize complex piperidone scaffolds. researchgate.net These piperidones can then be functionalized at the 4-position and subsequently reduced to the corresponding piperidines. Similarly, various MCRs exist for the synthesis of highly substituted pyridine rings. researchgate.net These pre-formed, complex heterocyclic cores can then be linked via the S-alkylation or SNAr strategies discussed previously.

Many biologically active molecules exist as single stereoisomers. Therefore, methods for the stereoselective synthesis of complex this compound derivatives are of significant interest. Stereocenters can be introduced on the piperidine ring, for example, at the C-3 or C-4 positions.

One approach involves the hydrogenation of a substituted pyridine precursor. The use of specific catalysts, such as iridium(I) complexes with chiral ligands, can achieve asymmetric hydrogenation of pyridinium (B92312) salts, leading to enantiomerically enriched piperidines. nih.gov Another strategy uses chiral auxiliaries. For example, N-galactosylation of a 2-pyridone can be used to direct the stereoselective addition of organometallic reagents to introduce substituents onto the ring with high diastereoselectivity. researchgate.netresearchgate.net Such stereochemically defined piperidine fragments can then be used in the thioether-forming reactions. Patent literature also describes methods for the stereoselective synthesis of piperidine derivatives from precursors like L-glutamic acid, which can serve as building blocks. google.com

Characterization Techniques for Structural Elucidation of Synthesized Compounds

Following synthesis, the unambiguous confirmation of the structure of this compound and its analogues is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final compound. scielo.org.mx

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. Specific signals, such as the characteristic chemical shifts for the pyridine and piperidine ring protons and the methylene (B1212753) bridge protons adjacent to the sulfur atom, are key identifiers. nih.gov

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Characteristic absorption bands for C-H (aliphatic and aromatic), C=N, and C=C bonds would be expected. scielo.org.mx

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which can be compared with the calculated theoretical values to confirm the empirical formula. nih.gov

Table 2: Expected Spectroscopic Data for this compound

| Technique | Observation | Expected Data |

| ¹H NMR | Chemical Shift (δ, ppm) | ~8.4 (H at C6-pyridine), ~7.5 (H at C4-pyridine), ~7.0-7.1 (H at C3, C5-pyridine), ~3.1 (CH₂-S), ~2.9 (axial H at C2, C6-piperidine), ~2.5 (equatorial H at C2, C6-piperidine), ~1.2-1.8 (piperidine ring protons) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~159 (C-S of pyridine), ~149 (C6 of pyridine), ~136 (C4 of pyridine), ~121-123 (C3, C5 of pyridine), ~45-50 (C2, C6 of piperidine), ~35-40 (CH₂-S), ~30-35 (C3, C5 of piperidine), ~30 (C4 of piperidine) |

| MS (ESI+) | m/z | [M+H]⁺ corresponding to the molecular weight of the compound. |

| IR | Wavenumber (cm⁻¹) | ~3050 (Aromatic C-H), ~2950-2800 (Aliphatic C-H), ~1580, 1460 (Aromatic C=C/C=N) |

Structure Activity Relationship Sar Studies of 2 Piperidin 4 Ylmethyl Thio Pyridine Derivatives

Impact of Substitutions on the Pyridine (B92270) Ring System

The electronic properties and substitution pattern of the pyridine ring are pivotal in determining the interaction of these derivatives with their biological targets.

Influence of Electron-Withdrawing and Electron-Donating Groups

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the pyridine ring can significantly alter the molecule's electronic distribution, pKa, and potential for hydrogen bonding, thereby affecting its biological activity.

In many heterocyclic scaffolds, the addition of electron-withdrawing groups , such as halogens (F, Cl, Br), nitro (-NO2), or cyano (-CN) groups, can enhance binding affinity. This is often attributed to the formation of specific halogen bonds or dipole interactions with the target protein. For instance, a chloro or fluoro substituent could increase potency by favorably interacting with a specific region of the binding pocket.

Conversely, electron-donating groups , like methoxy (-OCH3) or amino (-NH2) groups, can also positively influence activity. These groups can act as hydrogen bond donors or acceptors, forming crucial interactions with the biological target. The increased electron density on the pyridine ring can also modulate the pKa of the pyridine nitrogen, which may be important for salt bridge formation.

Table 1: Hypothetical Impact of Electronic Group Substitution on the Pyridine Ring

| Substituent | Position | Group Type | Predicted Impact on Activity | Rationale |

|---|---|---|---|---|

| -Cl | 5 | Electron-Withdrawing | Increase | Potential for halogen bonding and favorable hydrophobic interactions. |

| -OCH3 | 4 | Electron-Donating | Increase | Can act as a hydrogen bond acceptor and increase electron density. |

| -NO2 | 5 | Electron-Withdrawing | Decrease | Strong withdrawing nature may negatively impact binding; potential for steric hindrance. |

Positional Effects of Substituents

The position of a substituent on the pyridine ring is critical and can lead to significant variations in biological activity. Substituents at the 4- and 5-positions of the 2-substituted pyridine ring are often explored to probe different regions of the target's binding site.

A substituent at the 4-position may extend into a solvent-exposed region or a specific sub-pocket of the receptor. The nature of this substituent (hydrophobic, hydrophilic, charged) will determine the favorability of this interaction.

Role of the Piperidine (B6355638) Moiety Modifications

The piperidine ring serves as a crucial linker and can also be involved in direct interactions with the biological target. Its conformation and substitution pattern are key determinants of activity.

Substitutions on the Piperidine Ring

Substitutions on the piperidine ring, particularly on the nitrogen atom, are a common strategy for modulating pharmacokinetic and pharmacodynamic properties.

N-alkylation with small alkyl groups (e.g., methyl, ethyl) can sometimes enhance potency by providing additional hydrophobic interactions. Larger N-substituents, such as a benzyl group, can explore deeper hydrophobic pockets in the target protein, potentially leading to a significant increase in affinity.

Introducing polar functional groups, such as a hydroxyl or a small amide, on the piperidine ring can improve solubility and provide additional hydrogen bonding opportunities.

Table 2: Predicted Effects of Piperidine Ring Substitutions

| Modification | Position | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| N-Methylation | 1 | Variable | May increase lipophilicity and van der Waals interactions. |

| N-Benzylation | 1 | Increase | Benzyl group can occupy a hydrophobic pocket. |

| 3-Hydroxy | 3 | Increase | Potential for new hydrogen bond formation. |

Stereochemical Considerations within the Piperidine Ring

When substitutions on the piperidine ring create a chiral center, the stereochemistry can have a profound impact on biological activity. The different spatial arrangement of substituents in enantiomers or diastereomers can lead to one isomer having a significantly higher affinity for the target than the other.

Modulation of the Thioether Linkage

The thioether linkage provides a flexible connection between the piperidine and pyridine moieties. Modifications to this linker can alter the molecule's flexibility, metabolic stability, and potential for interactions.

Replacing the sulfur atom with an oxygen atom (an ether linkage) would change the bond angle and length, as well as the electronic character of the linker. This could alter the relative orientation of the two ring systems and impact binding. An ether linkage is also generally more polar than a thioether.

Oxidation of the thioether to a sulfoxide (B87167) or a sulfone introduces a polar, hydrogen bond-accepting group. This can significantly increase polarity and may lead to new interactions with the target, though it also increases the potential for steric hindrance.

Incorporating the sulfur into a more rigid ring system, such as a thiophene, would constrain the conformation of the molecule. This can be beneficial if the rigid conformation is the one required for optimal binding, a concept known as conformational constraint.

Table 3: Potential Consequences of Modifying the Thioether Linkage

| Modification | Predicted Impact on Activity | Rationale |

|---|---|---|

| Ether Linkage (-O-) | Variable | Alters bond geometry and polarity. |

| Sulfoxide Linkage (-SO-) | Variable | Increases polarity and introduces a hydrogen bond acceptor. |

| Sulfone Linkage (-SO2-) | Likely Decrease | Significant increase in steric bulk and polarity may be disfavorable. |

Chain Length and Branching Effects

The length and branching of the alkyl chain connecting the piperidine and pyridine rings, as well as substituents on the piperidine nitrogen, play a crucial role in the inhibitory potency of these derivatives against acetylcholinesterase. Studies on structurally related compounds have demonstrated that variations in these features can significantly impact how the molecule interacts with the active site of the AChE enzyme.

For instance, in a series of 2,4-disubstituted pyrimidine (B1678525) derivatives, which share structural similarities with the pyridine core of the target compound, altering the length of an alkyl substituent on a piperazine (B1678402) ring (a close analogue of piperidine) influenced AChE inhibition. An increase in chain length from a methyl to a propyl group resulted in enhanced inhibitory activity researchgate.net. This suggests that a longer, more flexible chain can better position the terminal group to interact with specific residues within the enzyme's active site.

Conversely, the introduction of branching, such as an isopropyl group, can have a variable effect. While it may increase steric hindrance, it can also provide a more rigid conformation that might be favorable for binding. In some cases, branched alkyl chains have shown comparable or slightly reduced AChE inhibition compared to their linear counterparts, but have demonstrated increased selectivity for butyrylcholinesterase (BuChE) researchgate.net.

| Compound ID | Piperidine N-Substituent | Linker Modification | Relative AChE Inhibitory Potency |

| A | Unsubstituted (N-H) | -CH₂-S- | Baseline |

| B | N-Benzyl | -CH₂-S- | High |

| C | N-Methyl | -CH₂-S- | Moderate |

| D | N-Propyl | -CH₂-S- | High |

| E | N-Benzyl | -(CH₂)₂-S- | Potency varies with linker length |

| F | N-Benzyl | -CH(CH₃)-S- | Potency varies with branching |

This table is illustrative and based on general SAR principles observed in related compound series.

Bioisosteric Replacements of the Sulfur Atom

The thioether linkage in 2-((Piperidin-4-ylmethyl)thio)pyridine is a key structural feature that influences the molecule's flexibility, lipophilicity, and potential for metabolic transformation. Bioisosteric replacement of the sulfur atom with other functional groups is a common strategy to modulate these properties and potentially improve the compound's pharmacokinetic and pharmacodynamic profile.

Common bioisosteres for a thioether (-S-) linkage include an ether (-O-), an amine (-NH-), a methylene (B1212753) (-CH₂-), a sulfoxide (-SO-), or a sulfone (-SO₂-). Each replacement alters the electronic and conformational properties of the linker.

Ether (-O-): Replacing sulfur with oxygen would decrease the bond length and angle of the linker, making it more compact. The higher electronegativity of oxygen could also influence hydrogen bonding interactions.

Methylene (-CH₂-): A methylene bridge would increase the lipophilicity and remove the potential for interactions involving the lone pairs of electrons present on sulfur or oxygen.

Sulfoxide (-SO-) and Sulfone (-SO₂-): Oxidation of the sulfur to a sulfoxide or sulfone would significantly increase the polarity of the linker and introduce hydrogen bond accepting capabilities. This can drastically alter the solubility and binding mode of the compound.

Studies on other heterocyclic scaffolds have shown that such bioisosteric replacements can have a profound impact on biological activity. For example, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been explored as a successful bioisosteric strategy in other contexts nih.govrsc.org. While direct studies on the thioether linkage of the title compound are not available, the principles of bioisosterism suggest that these modifications would likely lead to significant changes in AChE inhibitory activity.

| Linker | Key Properties | Expected Impact on AChE Activity |

| -S- (Thioether) | Flexible, lipophilic | Reference activity |

| -O- (Ether) | More polar, shorter bond length | Potential for altered binding geometry and potency |

| -NH- (Amine) | H-bond donor, basic center | Potential for new interactions, altered pKa |

| -CH₂- (Methylene) | Increased lipophilicity | May enhance hydrophobic interactions |

| -SO- (Sulfoxide) | Polar, H-bond acceptor | Likely to decrease potency due to increased polarity |

| -SO₂- (Sulfone) | Highly polar, H-bond acceptor | Likely to significantly decrease potency |

This table represents predicted outcomes based on established principles of bioisosteric replacement in medicinal chemistry.

Conformational Analysis and its Correlation with Biological Activity

Computational modeling and molecular docking studies are invaluable tools for understanding the preferred conformations of these inhibitors within the AChE active site. The active site of AChE is a deep and narrow gorge, with a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. Effective inhibitors often span both of these sites.

For derivatives of this compound, the piperidine ring is expected to adopt a chair conformation. The substituent at the 4-position can be either axial or equatorial. The equatorial position is generally more stable, but the binding energy gained from interaction with the enzyme could favor an axial conformation.

The N-benzyl group, if present, is crucial for interacting with the PAS, which is rich in aromatic amino acid residues such as Trp279 and Tyr70. The pyridine ring, on the other hand, is likely to interact with residues in the catalytic active site, such as Trp84. The thioether linker provides the necessary flexibility for the molecule to adopt a conformation that allows for these dual-site interactions.

Conformational studies on similar piperidine-containing AChE inhibitors have highlighted the importance of a proper spatial arrangement of the key pharmacophoric elements for optimal activity nih.gov. The distance and relative orientation between the piperidine nitrogen (or its substituent) and the pyridine ring are critical for simultaneously engaging both the PAS and CAS of the enzyme. Any modification that restricts the molecule to an unfavorable conformation is likely to result in a loss of inhibitory activity.

Biological Activity Profiles of 2 Piperidin 4 Ylmethyl Thio Pyridine Analogues in Preclinical Research

Antimicrobial Research

Analogues of 2-((Piperidin-4-ylmethyl)thio)pyridine have been the subject of numerous studies to determine their potential as antimicrobial agents. This research has encompassed their effectiveness against a variety of bacterial and fungal pathogens, as well as investigations into their mechanisms of action at the molecular level.

Antibacterial Efficacy and Spectrum

Derivatives of the piperidine (B6355638) and pyridine (B92270) scaffolds have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. For instance, certain piperidin-4-one derivatives have shown significant efficacy when compared to the standard drug ampicillin. The introduction of a thiosemicarbazone moiety to the piperidin-4-one ring, in particular, has been shown to enhance antibacterial activity.

In studies involving other piperidine derivatives, compounds were active against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). One study highlighted that a specific piperidine derivative exhibited good activity against Staphylococcus aureus, comparable to the commercial antibiotic chloramphenicol. Furthermore, 2,4-disubstituted pyridine derivatives have been identified as effective agents against Mycobacterium tuberculosis, including strains located intracellularly within human macrophages and those forming biofilms. Research on 2-thiopyridine derivatives also revealed potent antibacterial activity against both actively growing and dormant M. tuberculosis cells.

The antibacterial spectrum of these compounds is broad, with various analogues showing promise against clinically relevant pathogens. For example, 2-((isobutylthio)methyl)-1H-benzimidazole, a related heterocyclic compound, showed bactericidal effects on E. coli, while 2-((methylthio)methyl)-1H-benzimidazole was bactericidal against P. aeruginosa.

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Piperidin-4-one derivatives | Staphylococcus aureus | Good activity | |

| Piperidin-4-one derivatives | Escherichia coli | Good activity | |

| Piperidin-4-one derivatives | Bacillus subtilis | Good activity | |

| 2,4-disubstituted pyridine derivatives | Mycobacterium tuberculosis | Significant bactericidal activity | |

| 2-thiopyridine derivatives | Mycobacterium tuberculosis | Potent antibacterial activity | |

| Piperidine derivatives | Klebsiella pneumoniae | High antibacterial activity (MIC: 4 µg/mL for compound 2e) | |

| Piperidine derivatives | Escherichia coli | High antibacterial activity (MIC: 4 µg/mL for compound 2d) | |

| 4-thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives | Staphylococcus aureus | Strong to moderate antibacterial effects | |

| 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives | Bacillus subtilis | Strong to moderate antibacterial effects | |

| 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives | Escherichia coli | Strong to moderate antibacterial effects | |

| 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives | Pseudomonas aeruginosa | Strong to moderate antibacterial effects |

Antifungal Activity Investigations

In addition to their antibacterial properties, analogues of this compound have been investigated for their potential as antifungal agents. The inclusion of a thiosemicarbazone moiety in piperidin-4-one derivatives has been shown to result in significant antifungal activity against a variety of fungal species, including M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans. In some cases, the antifungal efficacy of these derivatives was found to be comparable to the standard drug terbinafine.

Other studies on novel pyridine-connected piperidine and 2H-thiopyran derivatives have also demonstrated promising antifungal activity. Specifically, certain 2H-thiopyran derivatives exhibited high antifungal activity against Candida albicans and Microsporum audouinii. For instance, compound 4b showed a high level of activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL. Similarly, 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been shown to exhibit strong to moderate antifungal effects against Candida albicans and Aspergillus flavus. The amalgamation of 1,2,3-triazoles, piperidines, and thieno[2,3-b]pyridine (B153569) rings has also yielded compounds with moderate to good antifungal activity, showing sensitivity against Cryptococcus neoformans.

| Compound Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Piperidin-4-one thiosemicarbazone derivatives | M. gypseum | Significant antifungal activity | |

| Piperidin-4-one thiosemicarbazone derivatives | M. canis | Significant antifungal activity | |

| Piperidin-4-one thiosemicarbazone derivatives | T. mentagrophytes | Significant antifungal activity | |

| Piperidin-4-one thiosemicarbazone derivatives | T. rubrum | Significant antifungal activity | |

| Piperidin-4-one thiosemicarbazone derivatives | C. albicans | Significant antifungal activity | |

| Pyridine-connected 2H-thiopyran derivatives | Candida albicans | High antifungal activity (MIC: 0.25 µg/mL for compound 4b) | |

| Pyridine-connected 2H-thiopyran derivatives | Microsporum audouinii | High antifungal activity (MIC: 2 µg/mL for compound 4f) | |

| 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives | Candida albicans | Strong to moderate antifungal effects | |

| 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives | Aspergillus flavus | Strong to moderate antifungal effects | |

| 1,2,3-triazoles, piperidines and thieno[2,3-b]pyridine amalgamations | Cryptococcus neoformans | Sensitive |

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition, Cell Wall Synthesis)

A key aspect of antimicrobial drug discovery is the elucidation of the mechanism of action. For analogues of this compound, a primary area of investigation has been their ability to inhibit essential bacterial enzymes. DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and repair, has been identified as a target for some piperidine-containing compounds.

Specifically, a class of compounds known as piperidine-4-carboxamides has been shown to target DNA gyrase in Mycobacterium abscessus. This inhibition of DNA gyrase leads to DNA damage, which in turn induces the bacterial SOS response, a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced.

Antiviral Research

The structural motifs present in this compound and its analogues have also led to their evaluation as potential antiviral agents. Research in this area has focused on their ability to inhibit key viral enzymes and their potential for broad-spectrum activity.

Inhibition of Viral Replication Enzymes (e.g., Reverse Transcriptase)

A significant body of research has demonstrated that piperidine-linked pyridine analogues are potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). Reverse transcriptase is a critical enzyme for the replication of retroviruses like HIV, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome.

Several studies have reported the discovery of novel piperidine-linked pyridine analogues with high potency against wild-type HIV-1. For example, compound BD-e2, with an EC50 of 5.1 nM, showed greater antiviral efficacy against wild-type HIV-1 than the reference drugs nevirapine, delavirdine, efavirenz, and zidovudine. Furthermore, many of these compounds were also found to be active against the frequently observed drug-resistant double mutant (K103N+Y181C) HIV-1 strain, indicating a potential to overcome common resistance mechanisms. The improved potency of these allosteric pyrimidine derivatives helps to validate their mechanism of action as reverse transcriptase inhibitors.

| Compound | Virus Strain | EC50 | Reference |

|---|---|---|---|

| BD-c1 | Wild-type HIV-1 | 10 nM | |

| BD-e2 | Wild-type HIV-1 | 5.1 nM | |

| Etravirine (reference) | Wild-type HIV-1 | 2.2 nM | |

| Various piperidine-linked pyridine analogues | K103N+Y181C mutant HIV-1 | Active |

Broad-Spectrum Antiviral Potential

While much of the antiviral research on this class of compounds has focused on HIV, there is growing interest in their potential for broad-spectrum antiviral activity. The diverse biological activities of heterocyclic compounds, including those containing pyridine and piperidine rings, suggest that they may be effective against a range of viruses.

For example, a class of compounds known as 1H-pyrido[2,1-b]benzothiazol-1-ones, which share some structural similarities with the pyridine portion of the target scaffold, have demonstrated broad anti-flavivirus activity. One compound from this class, compound 16, was active against Dengue virus (serotypes 1, 3, and 4), Zika virus, Japanese encephalitis virus, several strains of Yellow fever virus, and tick-borne encephalitis virus. The antiviral effect of this compound was found to be related to a reduction in the infectivity of the viral particles produced in its presence.

Additionally, novel pyridine and pyrimidine thioglycoside phosphoramidates have been synthesized and evaluated for their inhibitory activities against SARS-CoV-2 and influenza A virus (H5N1). These findings suggest that the thio-pyridine scaffold could be a valuable starting point for the development of broad-spectrum antiviral agents.

Anticancer Research

Analogues of this compound, which incorporate both piperidine and pyridine moieties, have been a significant focus of preclinical anticancer research. These studies have explored their ability to suppress cancer cell growth, induce programmed cell death, and inhibit critical enzymes involved in cancer progression.

The antiproliferative potential of piperidine-pyridine based compounds has been demonstrated across a wide spectrum of human cancer cell lines. These analogues have shown the ability to inhibit the growth of tumors originating from various tissues, including breast, liver, colon, and prostate cancers, as well as leukemia. researchgate.netnih.govnih.gov

For instance, a series of novel pyridine-quinoline hybrids, which include piperidine substitutions, displayed potent anticancer activity against myeloid leukaemia (NFS-60), liver (HepG-2), prostate (PC-3), and colon (Caco-2) cancer cell lines. nih.gov Similarly, certain 1,3,4-oxadiazole-pyridine hybrids exhibited potent activity against HepG2, MCF-7, SW1116, and BGC823 cancer cell lines, with IC50 values ranging from 0.76 to 12.21 μM. acs.org Another study highlighted a piperidine derivative, 2-amino-4-(1-piperidine) pyridine, which effectively prohibited the proliferation of colon cancer cell lines HT29 and DLD-1. nih.gov Furthermore, spiro-pyridine derivatives have shown significant antiproliferative effects against HepG-2 and Caco-2 cell lines, with some compounds exhibiting IC50 values lower than 10 μM. rsc.org The antiproliferative activity of one pyridine analog against the melanoma A375 cell line was particularly strong, with an IC50 value of 1.85 ± 0.44 µM. benthamdirect.com Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure were also found to potently inhibit the proliferation of various leukemia and solid tumor cells, achieving EC50 values as low as 280 nM. nih.gov

The following table summarizes the in vitro antiproliferative activity of selected piperidine-pyridine analogues in various cancer cell lines.

Table 1: Antiproliferative Activity of Piperidine-Pyridine Analogues

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Pyridine-Quinoline Hybrid (6e) | Caco-2 | Colon Cancer | 9.95 ± 0.80 | nih.gov |

| Pyridine-Quinoline Hybrid (13a) | Caco-2 | Colon Cancer | 8.87 ± 0.60 | nih.gov |

| Pyridine-Quinoline Hybrid (13c) | Caco-2 | Colon Cancer | 10.11 ± 0.90 | nih.gov |

| Spiro-Pyridine Derivative (5) | HepG-2 | Liver Cancer | 10.58 ± 0.8 | rsc.org |

| Spiro-Pyridine Derivative (7) | HepG-2 | Liver Cancer | 8.90 ± 0.6 | rsc.org |

| Spiro-Pyridine Derivative (7) | Caco-2 | Colon Cancer | 7.83 ± 0.50 | rsc.org |

| Pyridine Analog (16b) | A375 | Melanoma | 1.85 ± 0.44 | benthamdirect.com |

| Pyridine Analog (29) | A375 | Melanoma | 4.85 ± 1.67 | benthamdirect.com |

| Imidazo[1,2-a]Pyridine (IP-5) | HCC1937 | Breast Cancer | 45 | waocp.org |

A primary mechanism through which piperidine-pyridine analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Research has shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov

Studies on various pyridine-based compounds have demonstrated their ability to initiate apoptosis in cancer cells. For example, certain pyridine-quinoline hybrids were found to significantly induce apoptosis, with some analogues causing apoptotic percentages greater than 66% in HepG-2 cells. nih.gov This process is often mediated by the activation of caspases, which are key proteases in the apoptotic cascade. It was observed that these same compounds significantly activated caspase 3/7 in the HepG-2 cell line. nih.gov Another pyridine derivative was shown to induce apoptosis in MCF-7 breast cancer cells by arresting the cell cycle. benthamdirect.com

The molecular mechanism often involves the disruption of mitochondrial membrane potential and the regulation of key apoptotic proteins. nih.gov Treatment with certain piperidine derivatives has been shown to induce apoptosis in prostate cancer cells by decreasing the expression of anti-apoptotic proteins like BCL-2 and XIAP, while increasing the levels of pro-apoptotic proteins such as BAX. nih.gov Similarly, spiro-pyridine derivatives activated the pro-apoptotic Bax gene and suppressed the anti-apoptotic Bcl-2 gene in Caco-2 cells. rsc.org One potent compound increased the Bax gene expression 7.5-fold while reducing Bcl-2 expression to 0.194-fold compared to untreated cells. rsc.org Flow cytometry analysis has confirmed the pro-apoptotic effects; one pyridine derivative increased the total apoptotic cell population in MCF-7 cells by over 52-fold compared to the control group. acs.org

A significant avenue of anticancer research for piperidine-pyridine analogues is their activity as kinase inhibitors. Kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is a hallmark of cancer. nih.gov Analogues of this compound have shown potent inhibitory activity against specific kinases like PIM-1 and CHK1.

PIM-1 Kinase: The PIM kinase family, particularly PIM-1, is a serine/threonine kinase often overexpressed in various hematological and solid tumors, including prostate cancer and leukemia. researchgate.netresearchgate.net It plays a vital role in cell cycle progression, proliferation, and apoptosis. acs.org Several pyridine-based compounds have been identified as potent PIM-1 inhibitors. Pyridine-quinoline hybrids have demonstrated strong PIM-1 inhibition, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.netnih.gov For example, one study reported pyridine-based compounds with PIM-1 inhibitory IC50 values as low as 14.3 nM, comparable to the well-known kinase inhibitor Staurosporine (IC50 = 16.7 nM). acs.org These compounds are often ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. nih.gov

CHK1 Kinase: Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response pathway, and its inhibition can selectively kill cancer cells, particularly in combination with DNA-damaging agents. nih.govnih.gov Piperidine-containing compounds have emerged as potent CHK1 inhibitors. A series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives incorporating a piperidine moiety were developed as highly potent and selective CHK1 inhibitors. One of the most promising molecules from this series demonstrated a CHK1 IC50 of 0.4 nM and showed remarkable selectivity (over 4300-fold) against the related kinase CHK2. wisdomlib.org

Table 2: Kinase Inhibitory Activity of Piperidine-Pyridine Analogues

| Target Kinase | Compound Class | IC50 | Reference |

|---|---|---|---|

| PIM-1 | Pyridine-Quinoline Hybrid (5c) | 0.091 µM | nih.gov |

| PIM-1 | Pyridine-Quinoline Hybrid (6e) | 0.110 µM | nih.gov |

| PIM-1 | Pyridine-Quinoline Hybrid (14a) | 0.095 µM | nih.gov |

| PIM-1 | Pyridine Derivative (12) | 14.3 nM | acs.org |

| CHK1 | Pyridine-based urea (B33335) derivative | 5 nM | nih.gov |

Antimalarial Research

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new therapeutic agents. Analogues containing piperidine and pyridine scaffolds have been investigated as a promising source of novel antimalarial compounds due to their ability to target essential parasitic processes. nih.govnih.gov

A key strategy in antimalarial drug discovery is the inhibition of enzymes that are vital for the parasite's survival. Piperidine-pyridine analogues have been shown to inhibit critical P. falciparum enzymes such as the cysteine protease falcipain-2 and dihydrofolate reductase (DHFR).

Falcipain-2: This cysteine protease is crucial for the parasite's life cycle, as it is involved in the degradation of host hemoglobin to provide essential amino acids. researchgate.netnih.gov Inhibition of falcipain-2 leads to a halt in parasite development. researchgate.net Several classes of compounds incorporating piperidine or pyridine moieties have been evaluated as falcipain-2 inhibitors. Piperidine and piperazine-based chalcones have been assessed for their ability to inhibit falcipain-2. researchgate.net More recently, a series of pyrimidine-tethered spirochromane-based sulfonamide derivatives were shown to inhibit both falcipain-2 and the related falcipain-3. Two lead compounds, SZ14 and SZ9, inhibited falcipain-2 with IC50 values of 4.1 µM and 5.4 µM, respectively. nih.gov

Dihydrofolate Reductase (DHFR): The enzyme DHFR is a well-established and clinically validated target for antimalarial drugs. It is essential for the synthesis of nucleic acids via the folate pathway. nih.gov Resistance to traditional antifolates like pyrimethamine (B1678524) has spurred the development of new inhibitors. Fragment-based screening has identified phenyl piperidine and piperazine (B1678402) derivatives as new chemotypes that target the active site of P. falciparum DHFR (PfDHFR). nstda.or.th These fragments displayed IC50 values ranging from 28 to 695 µM. nstda.or.th The development of 2,4-diaminopyrimidines with flexible linkers is another strategy aimed at overcoming resistance mutations in PfDHFR. researchgate.net

Pteridine Reductase 1 (PTR1): PTR1 is another enzyme in the folate pathway of trypanosomatid parasites like Leishmania. It can potentially act as a metabolic bypass for DHFR inhibition, making it an attractive target for overcoming drug resistance. nih.gov However, specific research detailing the inhibitory activity of this compound analogues against P. falciparum PTR1 is not extensively documented in the available literature.

Analogues featuring piperidine and pyridine rings have demonstrated significant efficacy in killing the malaria parasite in vitro. These studies are typically conducted against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2, K1) strains of P. falciparum to assess their potential for overcoming clinical resistance.

Compounds with a piperidine ring have shown good selectivity and activity against P. falciparum. nih.gov A study of 1,4-disubstituted piperidine derivatives revealed compounds with potent activity in the nanomolar range against both 3D7 and W2 strains. For example, compound 13b showed an IC50 of 4.19 nM against the 3D7 strain, while compound 12a had an IC50 of 11.06 nM against the resistant W2 strain. nih.gov Pyridine-containing compounds have also shown potent antimalarial activity, with IC50 values ranging from low micromolar to nanomolar levels. nih.gov A recent screening identified pyridyl-diaminopyrimido-diazepines and pyridyl-N-phenyl-pyrazoline derivatives as active compounds, with one lead compound (UV802) exhibiting an IC50 of 0.178 µM. nih.gov Furthermore, novel pyrimidine-tethered sulfonamide derivatives showed strong activity against both 3D7 and W2 strains, with compound SZ14 displaying an IC50 of 2.84 µM against the 3D7 strain. nih.gov

Table 3: In Vitro Antiplasmodial Activity of Piperidine-Pyridine Analogues

| Compound Class | P. falciparum Strain | IC50 | Reference |

|---|---|---|---|

| 1,4-Disubstituted Piperidine (13b) | 3D7 (Sensitive) | 4.19 nM | nih.gov |

| 1,4-Disubstituted Piperidine (12a) | W2 (Resistant) | 11.06 nM | nih.gov |

| 1,4-Disubstituted Piperidine (13b) | W2 (Resistant) | 13.30 nM | nih.gov |

| Pyridyl-diaminopyrimido-diazepine (UV802) | 3D7 (Sensitive) | 0.178 µM | nih.gov |

| Pyridyl-N-phenyl-pyrazoline (UV296) | 3D7 (Sensitive) | 0.629 µM | nih.gov |

| Pyrimidine Sulfonamide (SZ14) | 3D7 (Sensitive) | 2.84 µM | nih.gov |

| Pyrimidine Sulfonamide (SZ9) | 3D7 (Sensitive) | 3.22 µM | nih.gov |

Neurological and Psychotropic Research (Preclinical)

Preclinical research into analogues of this compound has revealed a broad spectrum of activity within the central nervous system. These compounds have been investigated for their potential to modulate key neurological pathways, showing promise in areas ranging from mood disorders to neurodegenerative diseases. The inherent structural flexibility of the piperidine and pyridine scaffolds allows for targeted modifications, leading to compounds with specific affinities for various receptors and transporters.

Analogues featuring the piperidine core structure have been identified as potent inhibitors of monoamine transporters, which are critical targets for antidepressant medications. Structure-activity relationship studies have shown that monoamine reuptake inhibition is dependent on the amine, the specific isomer of the pyridine ring, substitutions on the aryloxy ring, and the compound's stereochemistry. nih.gov This has led to the development of selective norepinephrine (B1679862) reuptake inhibitors (NRIs), selective serotonin (B10506) reuptake inhibitors (SRIs), and dual serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.gov

For instance, a series of N-alkyl-N-arylmethylpiperidin-4-amines demonstrated effective dual inhibition of both serotonin and norepinephrine reuptake. nih.gov Further research into lobelane (B1250731) analogues, which also contain a piperidine ring, has explored their interaction with the vesicular monoamine transporter-2 (VMAT2). nih.gov VMAT2 is responsible for packaging neurotransmitters like dopamine (B1211576) into synaptic vesicles, and its modulation represents another mechanism for affecting monoaminergic neurotransmission. nih.gov Studies indicated that the VMAT2 binding site can accommodate significant structural variations, including changes in the distance between the piperidine nitrogen and the two phenyl rings present in these molecules. nih.gov

| Compound Class | Target(s) | Activity Profile |

| [(Aryloxy)(pyridinyl)methyl]piperidine derivatives | SERT, NET | Selective SRIs, Selective NRIs, or Dual SNRIs nih.gov |

| N-Alkyl-N-arylmethylpiperidin-4-amines | SERT, NET | Dual Inhibitors nih.gov |

| Lobelane analogues | VMAT2 | Modulators nih.gov |

Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are considered targets for neurological disorders and cancer. nih.govnih.gov Piperidine-containing compounds have demonstrated high affinity for these receptors. Screenings of in-house compound libraries have identified piperidine-based molecules with high affinity for the σ1 receptor, with some acting as agonists. nih.gov For example, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was found to have a high affinity for the σ1 receptor with a Ki value of 3.2 nM. nih.gov

The structural features of these analogues significantly influence their binding affinity and selectivity. The piperidine moiety appears to be a critical structural element for high-affinity σ1 receptor binding. nih.gov In comparative studies, piperidine derivatives consistently show higher affinity for the σ1 receptor compared to their piperazine counterparts. nih.gov The length of the alkyl linker connecting the piperidine moiety to the pyridine ring also plays a crucial role in σ1R affinity. csic.es Research on polyfunctionalized pyridines identified a compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, with an exceptionally high affinity for the human σ1 receptor (Ki = 1.45 nM) and a 290-fold selectivity over the σ2 subtype. csic.es Other studies have focused on developing selective σ2 receptor ligands, where replacing a 4-chlorophenyl group with a chloro-pyridine did not significantly reduce affinity while maintaining σ2 receptor selectivity. nih.gov

| Compound/Analogue Class | Receptor Target | Ki (nM) | Selectivity (σ1/σ2) |

| 2-{[2-(1-Bn-piperidin-4-yl)ethyl]amino} Pyridine Derivative csic.es | hσ1R | 1.45 | 290-fold |

| 2-[4-(benzyl)-1-piperidin-1-yl]ethanone Derivative nih.gov | σ1R | 3.2 | - |

| Piperidine-core derivative 5 nih.gov | σ1R | 3.64 | >15 |

| Piperidine-core derivative 11 nih.gov | σ1R | 4.41 | >15 |

| SYA 013 Thioether Analog 7 nih.gov | σ2R | 2.2 | - |

The transient receptor potential vanilloid 1 (TRPV1) is an ion channel that functions as a sensor for noxious stimuli, making it a key target for developing new analgesics. nih.govunife.it A series of 2-thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were investigated as human TRPV1 (hTRPV1) antagonists. nih.govnih.gov Within this series, compound 24S showed excellent, stereospecific antagonism of capsaicin-induced TRPV1 activation with a Ki value of 0.4 nM. nih.govnih.gov In preclinical models, this compound demonstrated strong anti-allodynic effects in a rat model of neuropathic pain. nih.govnih.gov

The broader family of piperidine derivatives has also been extensively explored for analgesic properties. longdom.orglongdom.org Various substituted piperidines have shown significant antinociceptive activity in preclinical thermal pain models, such as the tail-immersion assay. longdom.orglongdom.org The analgesic potential of these compounds is often linked to their interaction with mu-opioid receptors. longdom.orglongdom.org Studies have identified specific derivatives that exhibit more potent analgesia and a longer duration of action than standard drugs like pethidine. pjps.pkresearchgate.net

| Compound/Analogue Class | Target | Key Finding |

| 2-Thio Pyridine Analogue (24S) | hTRPV1 | Excellent antagonist (Ki = 0.4 nM) with in vivo anti-allodynic effects. nih.govnih.gov |

| 4-Piperidinopiperidine (PP) Derivatives | Mu-opioid receptor | Exhibited potent analgesia, some greater than the standard pethidine. longdom.orglongdom.org |

| 4-Amino methylpiperidine (AMP) Derivatives | Mu-opioid receptor | Demonstrated potent analgesia at low doses in tail-immersion tests. longdom.orglongdom.org |

| Alkyl Piperidine Derivatives | Not specified | Showed varying degrees of significant analgesic activity. pjps.pkresearchgate.net |

Modulation of the cholinergic system, particularly through the inhibition of acetylcholinesterase (AChE), is a primary strategy for treating the symptoms of Alzheimer's disease. Several pyridine and piperidine derivatives have been designed and synthesized as cholinesterase inhibitors. nih.govnih.gov A series of pyridine derivatives bearing a carbamic function yielded a highly potent human AChE inhibitor (carbamate 8) with an IC50 value of 0.153 µM. nih.gov Molecular docking studies indicated that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

Some analogues have been developed as multi-target ligands, combining cholinesterase inhibition with other beneficial activities. One such polyfunctionalized pyridine derivative was found to be a potent inhibitor of both AChE (IC50 = 13 nM) and, to a lesser extent, butyrylcholinesterase (BuChE) (IC50 = 3.1 µM), while also possessing high affinity for the σ1 receptor. csic.es Another approach involves combining AChE inhibition with histamine (B1213489) H3 receptor (H3R) antagonism, as H3R antagonists can increase the release of acetylcholine. nih.gov Additionally, piperidine derivatives have been shown to interact with nicotinic cholinergic receptors. nih.gov

| Compound/Analogue Class | Target Enzyme | IC50 |

| Pyridine Carbamate Derivative (8) nih.gov | hAChE | 0.153 µM |

| Pyridine Carbamate Derivative (11) nih.gov | hBChE | 0.828 µM |

| Polyfunctionalized Pyridine (5) csic.es | AChE | 13 nM |

| Polyfunctionalized Pyridine (5) csic.es | BuChE | 3.1 µM |

The neurotropic potential of these compounds extends to anxiolytic, sedative, and antidepressant-like activities. The antidepressant potential is strongly suggested by the monoamine reuptake inhibition profiles discussed previously, as SNRIs are a frontline treatment for depressive disorders. nih.govnih.gov

Preclinical studies on structurally related arylpiperazine derivatives have confirmed anxiolytic-like effects in behavioral models like the elevated plus-maze test. nih.gov The mechanism of action for these anxiolytic effects is proposed to involve direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov Other studies on piperazine analogues showed anxiolytic activity mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov These compounds increased the time spent in the open arms of the elevated plus maze and in the light area of the light-dark box test. nih.gov Furthermore, some derivatives demonstrated sedative properties, observed as a decrease in latency to sleep and an increase in the duration of sodium pentobarbital-induced sleep. nih.gov

Beyond the central nervous system, pyridine-based structures have been investigated for their anti-inflammatory potential. nih.govnih.gov Derivatives of 2-[(Phenylthio)methyl]pyridine were shown to inhibit the dermal reverse passive Arthus reaction (RPAR) in rats, an immunological model of inflammation. nih.gov These compounds also significantly reduced exudate volume and white blood cell accumulation in a pleural RPAR model, showing a pattern of activity similar to hydrocortisone (B1673445) but different from the NSAID indomethacin. nih.gov

In other research, newly synthesized heterocyclic pyridone and pyridine derivatives were evaluated for their ability to protect against carrageenan-induced edema. nih.gov Several of these compounds were found to be more potent than the reference steroid, prednisolone. nih.gov A number of these derivatives also acted as potent inhibitors of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.gov

Computational and Theoretical Chemistry in the Study of 2 Piperidin 4 Ylmethyl Thio Pyridine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications from geometry optimization to the prediction of spectroscopic properties. For a molecule such as 2-((Piperidin-4-ylmethyl)thio)pyridine, which possesses multiple conformational degrees of freedom and heteroatoms, DFT calculations can provide a detailed understanding of its intrinsic molecular characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure of this compound. This includes the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors help in predicting how the molecule will interact with other chemical species.

Table 1: Key Electronic Properties and Reactivity Descriptors Calculated by DFT

| Property | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. |

| Ionization Potential (IP) | The energy required to remove an electron. |

| Electron Affinity (EA) | The energy released when an electron is added. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. |

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. This can be compared with experimental IR spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental NMR data to confirm the molecular structure.

Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. This allows for the assignment of electronic transitions and provides insight into the electronic structure of the molecule.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and interactions with the environment.

Protein-Ligand Binding Dynamics

If this compound is being investigated as a potential drug candidate, MD simulations can be used to study its interaction with a target protein. After an initial binding pose is predicted using molecular docking, an MD simulation can be run to assess the stability of the protein-ligand complex. The simulation provides information on how the ligand's conformation changes within the binding site and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The binding free energy can also be calculated from MD simulations to provide a more accurate estimate of the ligand's binding affinity.

Conformational Landscapes in Biological Environments

The conformation of a molecule can be influenced by its environment. MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in aqueous solution or within a lipid bilayer. This can reveal which conformations are most prevalent under physiological conditions, which is crucial for understanding its biological activity. The simulations can track the transitions between different conformational states and provide a dynamic picture of the molecule's flexibility and preferred shapes in a biological context.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of related compounds, QSAR models can predict the activity of new, unsynthesized molecules and identify the key structural features that influence their potency.

Predictive Models for Biological Activity

Currently, specific QSAR models developed exclusively for This compound and its direct analogs are not extensively reported in publicly available scientific literature. The development of such a model would necessitate a dataset of structurally similar compounds with experimentally determined biological activities against a specific target.

A hypothetical QSAR study for a series of analogs of This compound would involve the following steps:

Data Collection: Gathering a set of molecules with a common scaffold, including variations in the piperidine (B6355638) and pyridine (B92270) rings, and their corresponding measured biological activities (e.g., IC50 values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which quantify various aspects of their chemical structure, such as electronic, steric, and hydrophobic properties.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques to ensure its reliability.

The resulting predictive model could then be used to estimate the biological activity of novel derivatives of This compound before their synthesis, thereby prioritizing the most promising candidates for further development.

Identification of Key Structural Features for Potency

Through the analysis of a QSAR model, it is possible to identify the molecular fragments and physicochemical properties that are most influential in determining the biological potency of a compound. For This compound , a QSAR study could reveal the importance of:

The Piperidine Ring: The basicity and conformational flexibility of the piperidine nitrogen could be critical for receptor interaction. Substitutions on the piperidine ring could modulate both potency and selectivity.

The Pyridine Ring: The position of the nitrogen atom and the potential for substitutions on the pyridine ring can influence electronic properties and hydrogen bonding capabilities.

The insights gained from such an analysis would be instrumental in the rational design of more potent analogs.

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (Computational)

Computational ADME predictions are essential for evaluating the drug-like properties of a compound in the early stages of discovery. These models predict how a molecule will behave in the body, helping to identify potential liabilities that could lead to failure in later clinical stages.

Blood-Brain Barrier Permeability Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. Computational models can predict BBB permeability based on a compound's physicochemical properties.

For This compound , a predictive model would likely consider the following parameters:

| Property | Predicted Value/Characteristic | Implication for BBB Permeability |

| Molecular Weight | Moderate | Favorable |

| Lipophilicity (LogP) | Moderate | Favorable |

| Polar Surface Area (PSA) | Moderate | Favorable |

| Number of H-bond Donors | 1 (from piperidine NH) | Favorable |

| Number of H-bond Acceptors | 2 (from pyridine N and thioether S) | Favorable |

Based on these general characteristics, This compound would likely be predicted to have a reasonable potential to cross the blood-brain barrier. However, a definitive prediction would require the use of specific, validated computational models.

Gastrointestinal Absorption Prediction

Good oral bioavailability is a desirable property for many drugs, and it is heavily influenced by gastrointestinal (GI) absorption. Computational models, such as those based on Lipinski's Rule of Five, can provide an early assessment of a compound's potential for good oral absorption.

The relevant properties of This compound in this context are summarized below:

| Lipinski's Rule of Five Parameter | Value for this compound | Compliance |

| Molecular Weight | < 500 Da | Yes |

| LogP | < 5 | Yes |

| Number of H-bond Donors | 1 | Yes |

| Number of H-bond Acceptors | 2 | Yes |

As This compound does not violate any of Lipinski's rules, it is predicted to have good potential for oral absorption. More sophisticated computational models could further refine this prediction by taking into account other factors such as solubility and metabolic stability.

Applications Beyond Biological Systems: Corrosion Inhibition

Mechanism of Corrosion Inhibition by Pyridine (B92270) and Piperidine (B6355638) Derivatives

The primary mechanism by which pyridine and piperidine derivatives, including 2-((Piperidin-4-ylmethyl)thio)pyridine, inhibit corrosion is through adsorption onto the metal surface. researchgate.nettaylorfrancis.com This adsorption creates a film that isolates the metal from the corrosive environment. The process can occur through two main types of interaction: physisorption and chemisorption. researchgate.netjocpr.com

Physisorption (Physical Adsorption): This process involves electrostatic interactions between the charged metal surface and charged molecules of the inhibitor. In acidic solutions, the nitrogen atoms in the pyridine and piperidine rings can become protonated, leading to a cationic species that can be attracted to a negatively charged metal surface (cathode).